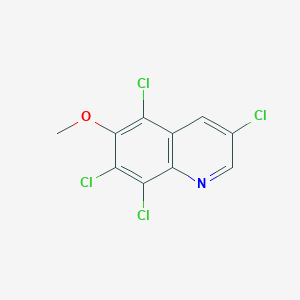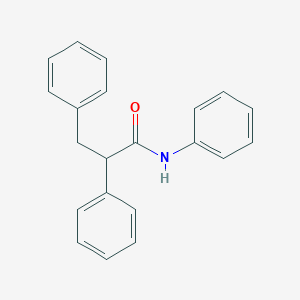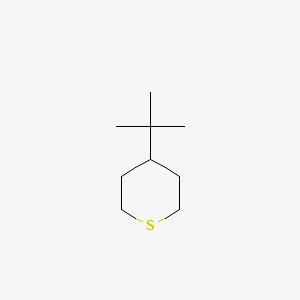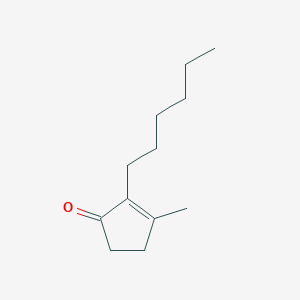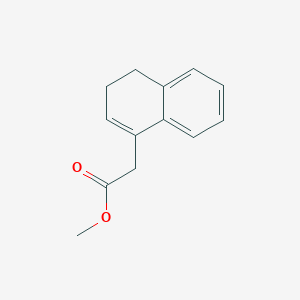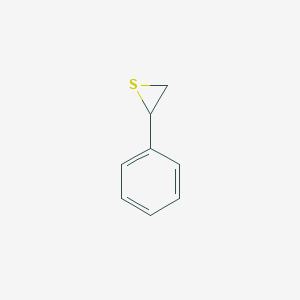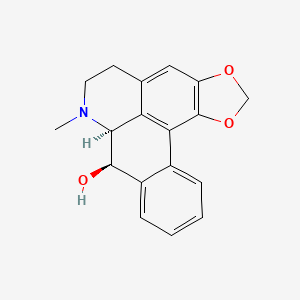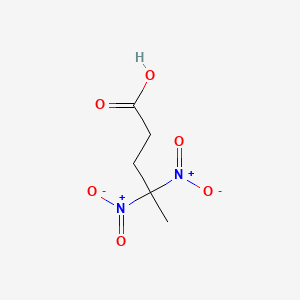![molecular formula C16H18O B14744550 4-[4-(Propan-2-yl)benzyl]phenol CAS No. 6295-82-5](/img/structure/B14744550.png)
4-[4-(Propan-2-yl)benzyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(Propan-2-yl)benzyl]phenol is an organic compound with the molecular formula C16H18O. It is a derivative of phenol, characterized by the presence of a benzyl group substituted with a propan-2-yl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Propan-2-yl)benzyl]phenol typically involves the alkylation of phenol with a suitable benzyl halide. One common method is the Friedel-Crafts alkylation, where phenol reacts with 4-(propan-2-yl)benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of advanced purification techniques, such as distillation and recrystallization, ensures the removal of impurities .
Análisis De Reacciones Químicas
Types of Reactions
4-[4-(Propan-2-yl)benzyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The benzyl group can be reduced to form the corresponding alkane.
Substitution: The phenolic hydrogen can be substituted with various electrophiles, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding alkanes and alcohols.
Substitution: Halogenated or alkylated phenols.
Aplicaciones Científicas De Investigación
4-[4-(Propan-2-yl)benzyl]phenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 4-[4-(Propan-2-yl)benzyl]phenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and electron transfer reactions, which are crucial for its biological activities. The benzyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and cellular components .
Comparación Con Compuestos Similares
Similar Compounds
4-Benzylphenol: Lacks the propan-2-yl group, resulting in different chemical and biological properties.
4-(Propan-2-yl)phenol: Lacks the benzyl group, affecting its reactivity and applications
Uniqueness
Its structure allows for versatile chemical modifications and interactions, making it valuable in various research and industrial contexts .
Propiedades
Número CAS |
6295-82-5 |
|---|---|
Fórmula molecular |
C16H18O |
Peso molecular |
226.31 g/mol |
Nombre IUPAC |
4-[(4-propan-2-ylphenyl)methyl]phenol |
InChI |
InChI=1S/C16H18O/c1-12(2)15-7-3-13(4-8-15)11-14-5-9-16(17)10-6-14/h3-10,12,17H,11H2,1-2H3 |
Clave InChI |
OOCPZPVFLUTEBN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=C(C=C1)CC2=CC=C(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3-chloro-4-fluorophenyl)-2-(4-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B14744468.png)
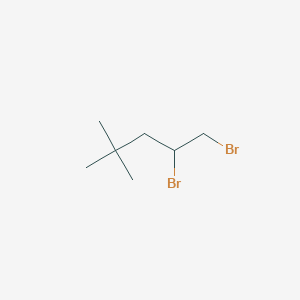
![2,6-Piperidinedione, 4-[2-(3,5-dimethyl-2-oxocyclohexylidene)ethyl]-, (3S-trans)-](/img/structure/B14744478.png)
